molecular formula C15H28O12 B14463575 alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- CAS No. 68445-41-0

alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl-

Katalognummer: B14463575
CAS-Nummer: 68445-41-0
Molekulargewicht: 400.38 g/mol
InChI-Schlüssel: YASQSQYNAKRYLD-JHJAPHOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is a glycosyl glycoside compound It is composed of two glucose molecules linked through a glycosidic bond, with an additional hydroxypropyl group attached

Eigenschaften

CAS-Nummer

68445-41-0

Molekularformel

C15H28O12

Molekulargewicht

400.38 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxypropoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H28O12/c1-5(18)4-24-14-12(23)10(21)13(7(3-17)26-14)27-15-11(22)9(20)8(19)6(2-16)25-15/h5-23H,2-4H2,1H3/t5?,6-,7-,8-,9+,10-,11-,12-,13-,14+,15+/m1/s1

InChI-Schlüssel

YASQSQYNAKRYLD-JHJAPHOESA-N

Isomerische SMILES

CC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Kanonische SMILES

CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- typically involves glycosylation reactions. One common method is the silver perchlorate-catalyzed glycosylation of benzyl-protected glucopyranosides . This reaction involves the use of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-alpha-D-xylopyranosyl)-beta-D-glucopyranoside with a glucopyranosyl chloride derivative, followed by the removal of protecting groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis methods. Enzymatic glycosylation is a preferred method due to its specificity and efficiency. For example, the use of glycosyltransferases can facilitate the transfer of glucose residues to form the glycosidic bond .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to glycosyltransferases and glycosidases, influencing carbohydrate metabolism and glycosylation processes . Its hydroxypropyl group enhances its solubility and stability, making it a suitable candidate for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is unique due to its hydroxypropyl group, which enhances its solubility and stability compared to other disaccharides. This structural modification allows for its use in specialized applications, such as drug delivery and bio-based material production .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.